(2,6-Dibromo-4-methylsulfonylphenyl) acetate
Overview
Description
(2,6-Dibromo-4-methylsulfonylphenyl) acetate is a chemical compound with the molecular formula C9H8Br2O4S and a molecular weight of 372.03 g/mol It is characterized by the presence of two bromine atoms, a methylsulfonyl group, and an acetate group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dibromo-4-methylsulfonylphenyl) acetate typically involves the bromination of 4-methylsulfonylphenyl acetate. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions of the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dibromo-4-methylsulfonylphenyl) acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce the sulfonyl group to a sulfide.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include substituted phenyl acetates, sulfone derivatives, and reduced phenyl acetates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2,6-Dibromo-4-methylsulfonylphenyl) acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,6-Dibromo-4-methylsulfonylphenyl) acetate involves its interaction with specific molecular targets and pathways. The bromine atoms and the methylsulfonyl group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- (2,6-Dibromo-4-methylphenyl) acetate
- (2,6-Dibromo-4-methylsulfonylphenyl) propionate
- (2,6-Dichloro-4-methylsulfonylphenyl) acetate
Uniqueness
(2,6-Dibromo-4-methylsulfonylphenyl) acetate is unique due to the presence of both bromine atoms and a methylsulfonyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in substitution and oxidation reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(2,6-dibromo-4-methylsulfonylphenyl) acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O4S/c1-5(12)15-9-7(10)3-6(4-8(9)11)16(2,13)14/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOMNRHEAAOHRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1Br)S(=O)(=O)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401226964 | |
Record name | Phenol, 2,6-dibromo-4-(methylsulfonyl)-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401226964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20951-09-1 | |
Record name | Phenol, 2,6-dibromo-4-(methylsulfonyl)-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20951-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2,6-dibromo-4-(methylsulfonyl)-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401226964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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